2-[4-(4-Formylphenoxy)butoxy]benzaldehyde
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Overview
Description
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to a phenoxybutoxy benzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[4-(4-Carboxyphenoxy)butoxy]benzoic acid.
Reduction: 2-[4-(4-Hydroxyphenoxy)butoxy]benzyl alcohol.
Substitution: Various substituted phenoxybutoxy benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxydibenzaldehyde: Similar structure but lacks the butoxy linker.
Bis(4-formylphenyl) ether: Similar structure but with different substituents on the phenyl rings.
Uniqueness
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is unique due to the presence of both formyl and butoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Biological Activity
2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a butoxy group connected through a phenoxy linkage. Its biological activity has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O4, characterized by the following structural features:
- Benzaldehyde moiety : Provides reactivity and potential for further functionalization.
- Butoxy group : Enhances solubility and alters the compound's physical properties.
- Phenoxy linkage : Contributes to the compound's planar conformation, which is crucial for intermolecular interactions.
The compound exhibits a triclinic crystal system, which is stabilized by weak C—H⋯O interactions forming two-dimensional networks within the crystal lattice.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but several studies indicate its potential in various applications:
Anticancer Activity
The structural similarity of this compound to known anticancer agents suggests it may exhibit similar properties. Compounds with aldehyde functionalities have been explored for their ability to inhibit tumor growth and metastasis. For example, certain benzaldehyde derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between salicylaldehyde and butane-1,4-diamine in the presence of a base like K2CO3. This method highlights the compound's versatility as a building block in organic synthesis .
Comparative Analysis with Similar Compounds
To understand its biological potential better, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-[4-(4-Formylphenoxy)butoxy]benzaldehyde | Similar phenoxy and butoxy groups | Exhibits polymorphism (monoclinic vs. triclinic) |
3-(4-Hydroxyphenyl)propionaldehyde | Contains a hydroxy group instead of phenoxy | Known for antioxidant properties |
2-Hydroxy-1-naphthaldehyde | Naphthalene ring structure | Exhibits distinct photophysical properties |
3-[4-(Dimethylamino)phenyl]propanal | Contains dimethylamino group | Enhanced reactivity due to amino group |
This table illustrates how this compound stands out due to its unique combination of functional groups, warranting further research into its biological applications.
Future Directions in Research
Further studies are necessary to elucidate the specific biological effects of this compound. Potential research directions include:
- In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines and its mechanism of action.
- Antioxidant Activity Testing : Evaluating its ability to scavenge free radicals and reduce oxidative stress.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity.
Properties
CAS No. |
587873-74-3 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[4-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2 |
InChI Key |
CUHIZUMAHVHTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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